1-Ethyl-3-piperidinol, (R)-
Description
Significance of Chiral Piperidine (B6355638) Derivatives in Chemical Science
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. dp.techmdpi.com When a stereocenter is introduced into the piperidine scaffold, the resulting chiral derivatives offer a three-dimensional framework that can significantly influence a molecule's interaction with biological targets. researchgate.net
The significance of chiral piperidine derivatives in chemical science, particularly in medicinal chemistry, is multifaceted:
Modulation of Physicochemical Properties: The introduction of a chiral center can alter a molecule's solubility, lipophilicity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancement of Biological Activity and Selectivity: The specific spatial arrangement of substituents on a chiral piperidine ring can lead to a more precise fit within the binding site of a target protein or enzyme, thereby enhancing potency and selectivity for the intended target over off-targets. researchgate.net
Improvement of Pharmacokinetic Profiles: Chirality can have a profound impact on how a drug is processed by the body, potentially leading to improved bioavailability and a more desirable duration of action.
The strategic incorporation of chiral piperidine scaffolds is a key strategy in drug discovery, enabling the fine-tuning of molecular properties to optimize therapeutic efficacy.
Role of (R)-1-Ethyl-3-piperidinol as a Chiral Building Block
(R)-1-Ethyl-3-piperidinol serves as a valuable chiral building block in the asymmetric synthesis of more complex molecules. Its utility stems from the presence of a defined stereocenter at the C-3 position and two reactive functional groups: a secondary alcohol and a tertiary amine. These features allow for a variety of chemical transformations to be performed in a stereocontrolled manner.
Research has demonstrated the application of chiral 3-piperidinol derivatives in the synthesis of biologically active compounds. For instance, chiral 3-hydroxypiperidines are key intermediates in the preparation of neurokinin (NK-1) receptor antagonists, a class of drugs investigated for their potential in treating conditions such as chemotherapy-induced nausea and vomiting, and depression. dp.techacs.orgresearchgate.netresearchgate.net The stereochemistry of the 3-hydroxy-2-phenylpiperidine (B8720784) core of these antagonists is crucial for their biological activity. researchgate.net
The synthesis of these complex targets often involves the use of enantiomerically pure starting materials like (R)- or (S)-3-piperidinol derivatives to control the final stereochemistry of the product. researchgate.netuni-regensburg.de (R)-1-Ethyl-3-piperidinol, with its specific stereoconfiguration, provides a reliable starting point for the construction of the desired enantiomer of a target molecule.
Table 1: Properties of 1-Ethyl-3-piperidinol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H15NO | nih.gov |
| Molecular Weight | 129.20 g/mol | nih.gov |
| Appearance | Clear, colorless to light yellow liquid | chembk.com |
| Boiling Point | 93-95 °C at 15 mmHg | chembk.com |
| Density | 0.97 g/mL at 25 °C | chembk.com |
Enantiomeric Considerations: (R)-1-Ethyl-3-piperidinol versus (S)-1-Ethyl-3-piperidinol in Research Contexts
The existence of enantiomers, non-superimposable mirror images of a chiral molecule, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. The differential spatial arrangement of atoms in (R)-1-Ethyl-3-piperidinol and its counterpart, (S)-1-Ethyl-3-piperidinol, dictates how they interact with other chiral entities, such as biological receptors or chiral catalysts.
While both enantiomers possess identical physical properties in a non-chiral environment (e.g., boiling point, density), their interaction with plane-polarized light is equal and opposite. More importantly, their biological activities can differ significantly. smolecule.com One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects.
In the context of research, the choice between the (R) and (S) enantiomer is critical. For example, in the development of anti-tuberculosis agents, a study evaluated a series of chiral piperidinol analogs. The results indicated that both (R) and (S) enantiomers of certain derivatives displayed anti-tuberculosis activity, with minimum inhibitory concentrations (MICs) varying based on the stereochemistry and the nature of the substituents. nih.gov For instance, a derivative with (R) stereochemistry at the secondary hydroxyl group showed an MIC of 1.4 µg/mL, while a similar analog with (S) stereochemistry had an MIC of 1.7 µg/mL, highlighting the subtle but measurable impact of stereoisomerism on biological potency. nih.gov
The synthesis of enantiomerically pure compounds is therefore a critical endeavor in chemical research. Methodologies for producing either (R)- or (S)-piperidin-3-ols often involve enantiospecific synthesis from chiral precursors or the resolution of a racemic mixture. researchgate.net The availability of both (R)-1-Ethyl-3-piperidinol and (S)-1-Ethyl-3-piperidinol allows researchers to systematically investigate the structure-activity relationships of chiral molecules and to select the optimal enantiomer for a specific application.
Table 2: Research Applications of Chiral 3-Piperidinol Derivatives
| Application Area | Example of Target Molecule Class | Significance of Chirality |
|---|---|---|
| Medicinal Chemistry | Neurokinin (NK-1) Receptor Antagonists | The specific stereochemistry is essential for potent binding to the receptor. researchgate.net |
| Medicinal Chemistry | Anti-tuberculosis Agents | Enantiomers can exhibit different levels of inhibitory activity against Mycobacterium tuberculosis. nih.gov |
| Organic Synthesis | Natural Product Synthesis | Used as a chiral template to construct complex, stereochemically defined natural products. uni-regensburg.de |
| Neuropharmacology | Analgesics and Antidepressants | The three-dimensional structure influences interactions with neurotransmitter systems. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79802-10-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R)-1-ethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
ZNPSUOAGONLMLK-SSDOTTSWSA-N |
Isomeric SMILES |
CCN1CCC[C@H](C1)O |
Canonical SMILES |
CCN1CCCC(C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Ethyl 3 Piperidinol
Stereoselective and Asymmetric Synthesis Strategies for (R)-Piperidinols
The creation of the chiral center in (R)-1-Ethyl-3-piperidinol necessitates the use of synthetic methods that can introduce the hydroxyl group in a stereocontrolled manner. These strategies can be broadly categorized into methods that employ chiral catalysts, utilize starting materials from the chiral pool, or involve stereoselective reduction or cyclization reactions.
Chiral Catalyst-Mediated Approaches to (R)-1-Ethyl-3-piperidinol
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. In the context of synthesizing (R)-1-Ethyl-3-piperidinol, a key prochiral precursor is 1-ethyl-3-piperidone. The asymmetric reduction of this ketone, mediated by a chiral catalyst, can directly yield the desired (R)-enantiomer.
Various chiral catalysts, including those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have been effectively used for the asymmetric hydrogenation of ketones. For instance, Noyori's ruthenium-BINAP catalyst systems are well-known for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. While a specific application to 1-ethyl-3-piperidone to produce the (R)-enantiomer would require empirical optimization, the general principle is well-established.
Organocatalysis also presents a powerful alternative to metal-based catalysts. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are known to effectively catalyze the asymmetric reduction of ketones with high enantioselectivity. The reduction of 1-ethyl-3-piperidone with a borane (B79455) source in the presence of a (S)-CBS catalyst would be expected to yield (R)-1-Ethyl-3-piperidinol. The stereochemical outcome is predictable based on the established model for CBS reduction, where the catalyst coordinates with the borane and the ketone, leading to a stereoselective hydride transfer.
Chiral Pool Starting Material Transformations in (R)-1-Ethyl-3-piperidinol Synthesis
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for the synthesis of complex chiral molecules. This approach leverages the inherent chirality of the starting material to construct the target molecule.
L-glutamic acid is a versatile chiral pool starting material for the synthesis of various nitrogen-containing heterocycles. A multi-step synthesis can be envisioned where the stereocenter of L-glutamic acid is transformed into the chiral center of (R)-1-Ethyl-3-piperidinol. One potential route involves the reduction of the carboxylic acid groups of N-protected L-glutamic acid to a diol, followed by selective manipulation of the hydroxyl groups and the amino group to facilitate cyclization into the piperidine (B6355638) ring. Subsequent N-ethylation would yield the target compound. A similar strategy has been reported for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid.
Similarly, (S)-malic acid can serve as a chiral precursor. The synthesis of (S)-(-)-3-piperidinol from (S)-malic acid has been documented, providing a clear pathway to the enantiomeric (R)-3-piperidinol from (R)-malic acid. The synthetic sequence would involve the transformation of the carboxylic acid and hydroxyl groups of malic acid into the functionalities required for the formation of the piperidine ring. Once the chiral 3-hydroxypiperidine (B146073) core is established, N-ethylation can be performed to obtain the final product.
Enantioselective Reductions and Asymmetric Hydrogenations for Piperidine Ring Formation
Enantioselective reduction of a prochiral precursor is one of the most direct methods to introduce a stereocenter. For the synthesis of (R)-1-Ethyl-3-piperidinol, the key precursor is 1-ethyl-1,2,3,6-tetrahydropyridine (B3056226) or, more commonly, 1-ethyl-3-piperidone.
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a highly efficient and selective method for the reduction of ketones. These enzymes can exhibit exquisite enantioselectivity, often yielding products with very high enantiomeric excess (ee). The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been successfully demonstrated using various ketoreductases and whole-cell biocatalysts. To obtain the (R)-enantiomer, one would typically screen for a ketoreductase with the opposite stereopreference. The N-Boc protecting group can be subsequently removed and the nitrogen ethylated, or alternatively, the enzymatic reduction could potentially be performed directly on 1-ethyl-3-piperidone.
| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ketoreductase (KRED 110) | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | >99 | >99 |
| Recombinant E. coli co-expressing TbADH and BsGDH | 1-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 |
Table 1: Examples of Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone.
Asymmetric hydrogenation of pyridine (B92270) derivatives is another powerful strategy. The hydrogenation of a suitably substituted pyridine, such as 3-hydroxypyridine (B118123), can lead to the formation of the piperidine ring. The use of a chiral catalyst during this hydrogenation can induce asymmetry, leading to an enantiomerically enriched product. For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to be an effective method for the synthesis of chiral piperidines. A potential route could involve the N-ethylation of 3-hydroxypyridine to form a pyridinium salt, followed by asymmetric hydrogenation using a chiral transition metal catalyst.
Diastereoselective Cyclization Reactions in the Synthesis of Substituted Piperidines
Diastereoselective cyclization reactions are employed when one or more stereocenters are already present in an acyclic precursor, and the formation of the piperidine ring proceeds in a way that the new stereocenters are formed in a controlled manner relative to the existing ones.
The nitro-Mannich (or aza-Henry) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine, which creates a β-nitroamine with up to two new stereocenters. The stereochemical outcome of this reaction can be controlled with high precision using chiral catalysts. The resulting β-nitroamine can then undergo a series of transformations, including reduction of the nitro group to an amine, followed by intramolecular cyclization to form the piperidine ring.
For the synthesis of (R)-1-Ethyl-3-piperidinol, a plausible strategy would involve the asymmetric nitro-Mannich reaction of a suitable imine with a nitroalkane to establish the desired stereochemistry in the acyclic precursor. Subsequent reductive cyclization would then furnish the chiral piperidine core. This approach is highly versatile as the substitution pattern of the final piperidine can be varied by choosing different imine and nitroalkane starting materials.
Desymmetrization is a powerful strategy in asymmetric synthesis where a prochiral or meso compound is converted into a chiral molecule by the selective reaction of one of two enantiotopic or diastereotopic functional groups. This approach can be applied to the synthesis of chiral piperidines from symmetrical precursors.
One such approach involves the enantioselective intramolecular aza-Michael reaction. A symmetrically substituted acyclic precursor containing a nucleophilic amine and two electrophilic Michael acceptors can be cyclized in the presence of a chiral catalyst. The catalyst directs the cyclization to occur preferentially at one of the two enantiotopic Michael acceptors, resulting in an enantiomerically enriched piperidine derivative.
Another desymmetrization strategy involves the selective formation of a lactam from a meso-diacid or a related derivative. For instance, a prochiral glutaric anhydride (B1165640) derivative could be opened with a chiral amine to form a hemiamide, which can then be cyclized to a chiral lactam. This lactam can then be further elaborated to the target piperidinol. While this approach is more commonly used for the synthesis of substituted lactams, it represents a viable, albeit less direct, route to chiral piperidines.
Radical-Mediated Intramolecular Cyclizations for Piperidine Scaffolds
Radical-mediated reactions offer a powerful tool for the construction of cyclic systems, including the piperidine core. These reactions often proceed under mild conditions and show excellent functional group tolerance. A key strategy involves the intramolecular cyclization of an acyclic amine precursor.
One innovative approach involves an enantioselective δ C-H cyanation by intercepting an N-centered radical relay with a chiral copper catalyst. nih.gov This method effectively interrupts the traditional Hofmann-Löffler-Freytag (HLF) reaction pathway to afford chiral piperidines. nih.gov The process begins with the generation of an N-centered radical from an acyclic amine. This radical then undergoes a regioselective 1,5-hydrogen atom transfer (HAT), relocating the radical to the δ-carbon. nih.gov A chiral copper catalyst then mediates the enantioselective carbon-carbon bond formation, introducing a cyanide group. The resulting δ-amino nitrile can then be reduced and cyclized to yield the enantioenriched piperidine scaffold. nih.gov This strategy represents a significant advance, as most remote C-H functionalizations via N-radical relays have historically been racemic. nih.gov
The success of this method hinges on the ability of the chiral catalyst to control the stereochemistry of the C-C bond-forming event, preventing a racemic background reaction. nih.gov This catalytic, asymmetric approach provides a novel disconnection for piperidine synthesis, effectively constructing the ring from a linear amine and a cyanide source. nih.gov
Ring Expansion and Contraction Methodologies for Chiral Piperidines
The manipulation of existing ring systems provides an alternative route to chiral piperidines. These methodologies can involve either the expansion of a smaller ring or the contraction of a larger one.
Ring Expansion: Ring expansion strategies are valuable for creating larger rings from more readily available smaller ones. wikipedia.org A common method involves the opening of a bicyclic system containing a cyclopropane (B1198618) ring. wikipedia.org For nitrogen-containing heterocycles, strategies often involve the formation of bicyclic ammonium (B1175870) intermediates that undergo ring expansion. researchgate.net For instance, the treatment of indoline (B122111) or tetrahydroquinoline ureas with a chiral lithium amide base can induce an asymmetric migratory ring expansion. researchgate.net Another approach involves the Rh-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles to produce dehydropiperazines with excellent diastereocontrol. nih.gov This reaction proceeds through a pseudo-1,4-sigmatropic rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov Additionally, oxidative ring opening of cyclopentenes can yield diformyl intermediates, which, upon a ring-closing step with a chiral amine like (R)-α-methylbenzylamine, can lead to the formation of piperidine heterocycles through ring expansion. nih.gov
Ring Contraction: Conversely, ring contraction methods are employed to synthesize smaller, often more strained rings from larger precursors. wikipedia.org For piperidines, a common transformation is the contraction to a pyrrolidine (B122466) ring. One strategy leverages the formation of bicyclic aziridinium ion intermediates from piperidines with a leaving group at the 3-position; subsequent nucleophilic attack opens the ring to form the pyrrolidine product. researchgate.net Photomediated ring contraction of α-acylated cyclic piperidines, a Norrish type II transformation, can furnish cis-1,2-disubstituted cyclopentanes. nih.gov More recently, an oxidative rearrangement of N-H piperidines using PhI(OAc)2 has been developed. This reaction proceeds through an iminium ion intermediate that can be trapped by nucleophiles to yield the corresponding pyrrolidine derivatives. researchgate.net
Phosphite-Driven Cyclodehydration Techniques for cis- and trans-Piperidinols
Phosphite-driven cyclodehydration has emerged as a concise and highly diastereoselective method for synthesizing substituted 3-piperidinols. This technique provides a valuable alternative to methods using triphenylphosphine (B44618), overcoming common separation challenges associated with its oxide byproduct. beilstein-journals.org
The synthesis involves the cyclodehydration of precursor amino alcohols. In this process, triethyl phosphite (B83602) (P(OEt)3) is used in conjunction with iodine and a base such as triethylamine (B128534) (Et3N). beilstein-journals.org The reaction proceeds by adding iodine to a solution of the amino alcohol, triethyl phosphite, and triethylamine at low temperatures (e.g., -78 °C). beilstein-journals.org The mixture is stirred until the iodine dissolves and then allowed to warm to room temperature to achieve full conversion. beilstein-journals.org
A significant advantage of this method is the straightforward work-up procedure. The stoichiometric P(V)-byproduct, triethyl phosphate (B84403), is easily removed by saponification during the work-up, which simplifies purification compared to the often difficult chromatographic separation of triphenylphosphine oxide. beilstein-journals.org This methodology has been successfully applied to the scalable synthesis of both cis- and trans-2-substituted 3-piperidinols with high diastereomeric ratios (dr up to >19:1). beilstein-journals.org
Chemo-Enzymatic Synthesis and Kinetic Resolution of Piperidinol Enantiomers
Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic catalysis. These approaches are particularly powerful for producing enantiopure compounds like (R)-1-Ethyl-3-piperidinol. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst (an enzyme), is a cornerstone of this strategy. nih.govethz.ch While kinetic resolution has a maximum theoretical yield of 50% for the desired stereoisomer, it is a reliable and effective tool for generating enantiopure material, especially when high selectivity factors (s > 20) are achieved. nih.govethz.ch
Lipase-Catalyzed Transesterification for Enantiomeric Enrichment of (R)-Intermediates
Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze reactions like esterification and transesterification with high enantioselectivity. nih.govmdpi.com In the context of producing chiral piperidinols, lipase-catalyzed transesterification is a key technique for the kinetic resolution of racemic intermediates. researchgate.net
The process involves reacting a racemic alcohol, such as (RS)-1-ethyl-3-piperidinol, with an acyl donor, like vinyl acetate (B1210297), in the presence of a lipase (B570770). researchgate.netnih.gov The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, in the synthesis of a key intermediate for (R)-arimoclomol, a racemic alcohol was resolved using lipases with vinyl acetate as the acyl donor. researchgate.net This selective reaction results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer of the alcohol. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques.
The mechanism of lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism. mdpi.comresearchgate.net The enzyme's active site, often featuring a catalytic triad (B1167595) (e.g., serine, histidine, aspartate), first reacts with the acyl donor to form an acyl-enzyme intermediate. This intermediate then reacts with the alcohol, transferring the acyl group and regenerating the free enzyme. researchgate.net The high stereoselectivity arises from the specific fit of one enantiomer of the alcohol into the enzyme's chiral active site. nih.gov
Optimization of Enzymatic Reaction Parameters for Stereoselective Synthesis
Key parameters for optimization include:
Enzyme Selection and Concentration : Different lipases exhibit varying selectivity and activity towards a given substrate. Screening various lipases is often the first step. mdpi.com Once a suitable enzyme is identified, its concentration must be optimized; higher concentrations can increase the reaction rate but also the cost. researchgate.netnih.gov
Solvent System : The choice of solvent is critical. While enzymes function in aqueous environments, many organic substrates have low water solubility. Organic solvents or biphasic systems are often used. researchgate.net Ionic liquids have also been explored as alternative media to enhance enzyme stability and activity. researchgate.net
Temperature : Enzyme activity is highly temperature-dependent. There is an optimal temperature at which the enzyme exhibits maximum activity. Temperatures that are too high can lead to denaturation and loss of activity, while lower temperatures result in slower reaction rates. researchgate.netmdpi.com
Acyl Donor : The nature of the acyl donor in transesterification reactions can affect the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate, are often effective as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde (B116499), making the reaction irreversible. researchgate.netmdpi.com
Substrate Concentration : High substrate concentrations can sometimes lead to enzyme inhibition, reducing the reaction rate. Optimizing the substrate loading is necessary to maximize productivity without negatively impacting enzyme performance. researchgate.netnih.gov
pH : For enzymes in aqueous or biphasic systems, pH is a critical factor as it affects the ionization state of amino acid residues in the active site. nih.gov
A study on the chemo-enzymatic synthesis of a related piperidinol intermediate optimized several of these factors, including temperature, time, and concentrations of both the substrate and the enzyme, to achieve high enantiomeric excess. researchgate.net
Table 1: Influence of Reaction Parameters on Enzymatic Kinetic Resolution
| Parameter | General Effect on Stereoselective Synthesis |
|---|---|
| Temperature | Affects reaction rate and enzyme stability. An optimal temperature exists for maximum activity without causing denaturation. researchgate.netmdpi.com |
| Solvent | Influences substrate solubility and enzyme conformation/activity. Can be organic, aqueous, or ionic liquids. researchgate.net |
| Enzyme Concentration | Directly impacts the reaction rate. Higher concentrations lead to faster conversion but increase costs. researchgate.net |
| Substrate Concentration | Can affect reaction rate; high concentrations may cause substrate inhibition. researchgate.netnih.gov |
| pH | Crucial for maintaining the enzyme's active conformation and the ionization state of catalytic residues. nih.gov |
| Acyl Donor | The choice of acyl donor can influence reaction kinetics and enantioselectivity. Irreversible donors drive the reaction forward. mdpi.com |
Conventional and Contemporary Synthetic Routes to 1-Ethyl-3-piperidinol
The synthesis of 1-Ethyl-3-piperidinol can be approached through various conventional and contemporary methods, starting from different precursors.
A conventional approach often involves the construction of the piperidine ring followed by or concurrent with the introduction of the required substituents. One common strategy is the reduction of a corresponding substituted pyridine. For instance, 3-hydroxypyridine can be N-alkylated with an ethyl group, followed by the reduction of the pyridine ring. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium is a standard method for this reduction, although it can sometimes be challenging to control selectivity and may require harsh conditions.
Contemporary routes often focus on asymmetric synthesis to directly obtain the desired (R)-enantiomer. The aza-Diels-Alder reaction, a powerful tool for constructing substituted piperidines, can be employed. researchgate.net This involves the reaction of an imine with a diene, where chirality can be induced using chiral catalysts or auxiliaries.
Another modern approach involves the reductive amination of a suitable keto-precursor. For example, a δ-ketoamine can undergo intramolecular reductive amination to form the piperidine ring. The synthesis of the chiral precursor is key to this strategy. Asymmetric reduction of a ketone or the use of chiral building blocks can establish the stereocenter at the C3 position early in the synthesis.
The chemo-enzymatic methods described previously (Section 2.2) represent a highly effective contemporary route. Starting with racemic 1-Ethyl-3-piperidinol, which can be synthesized via reduction of 1-ethyl-3-piperidone, kinetic resolution using a lipase can efficiently separate the enantiomers, providing access to the enantiopure (R)-1-Ethyl-3-piperidinol. researchgate.net
Table 2: Summary of Synthetic Approaches
| Synthetic Strategy | Description | Type |
|---|---|---|
| Pyridine Reduction | N-ethylation of 3-hydroxypyridine followed by catalytic hydrogenation of the aromatic ring. | Conventional |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an imine and a diene to form the tetrahydropyridine (B1245486) core, which is then reduced. researchgate.net | Contemporary |
| Intramolecular Reductive Amination | Cyclization of a δ-ketoamine precursor, with stereochemistry controlled by the synthesis of the chiral precursor. | Contemporary |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture of 1-Ethyl-3-piperidinol using a stereoselective enzyme, such as a lipase. researchgate.net | Contemporary |
Reduction of 1-Ethylpiperidin-3-one Derivatives
One of the most direct approaches to synthesizing (R)-1-Ethyl-3-piperidinol is through the asymmetric reduction of the prochiral ketone, 1-Ethylpiperidin-3-one. While classical chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can accomplish the reduction, they produce a racemic mixture of (R)- and (S)-enantiomers, necessitating a subsequent, often inefficient, chiral resolution step. smolecule.com
Modern synthetic efforts have therefore concentrated on enantioselective methods, particularly biocatalysis, to achieve high stereoselectivity in a single step. The use of ketoreductases (KREDs) has become a prominent strategy for producing chiral alcohols with high enantiomeric excess (ee). These enzymes, often used as whole-cell catalysts or in purified form, can reduce ketones with high stereo- and regioselectivity under mild reaction conditions.
While literature specifically detailing the reduction of 1-Ethylpiperidin-3-one to the (R)-enantiomer is specialized, extensive research on the analogous reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine provides a strong proof of principle. researchgate.netresearchgate.net By selecting a ketoreductase with the appropriate stereopreference (often designated as "(R)-selective"), the desired (R)-1-Ethyl-3-piperidinol can be obtained. The process typically involves cofactor regeneration systems, for example using glucose dehydrogenase, to ensure catalytic efficiency. researchgate.net
Key parameters influencing the success of this biocatalytic reduction include the choice of enzyme, substrate concentration, pH, temperature, and cofactor. Research has demonstrated that substrate loading can be increased significantly, making the process viable for industrial-scale production. researchgate.netresearchgate.net
Table 1: Examples of Asymmetric Ketone Reduction for Chiral Piperidinol Synthesis (Analogous Systems)
| Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-Boc-piperidin-3-one | Recombinant Ketoreductase (KRED) | (S)-N-Boc-3-hydroxypiperidine | >99% | researchgate.netresearchgate.net |
| N-Boc-piperidin-3-one | Whole cells of recombinant E. coli | (S)-N-Boc-3-hydroxypiperidine | >99% | researchgate.net |
| Nitrogen-protected 3-piperidone | Transaminase | (R)-3-aminopiperidine derivative | Not specified | google.com |
Hydroxylation of 1-Ethylpiperidine Intermediates
A conceptually different approach involves the direct hydroxylation of the C-H bond at the C-3 position of the N-ethylpiperidine scaffold. This method is atom-economical but presents significant synthetic challenges, namely controlling the regioselectivity (C-2 vs. C-3 vs. C-4) and the stereoselectivity (R vs. S configuration at C-3).
The saturated piperidine ring lacks inherent activation, making selective C-H functionalization difficult. Achieving this transformation typically requires advanced catalytic systems capable of directing the oxidation to a specific site. This can involve:
Directed Metal-Catalyzed Oxidation: Utilizing a directing group transiently attached to the piperidine nitrogen to guide a metal catalyst (e.g., based on palladium, rhodium, or iron) to the adjacent C-H bonds. However, directing oxidation specifically to the C-3 position over the C-2 position remains a formidable obstacle.
Biocatalytic Hydroxylation: Employing enzymes such as cytochrome P450 monooxygenases, which are known to perform highly specific C-H hydroxylation reactions in complex natural product biosynthesis. The identification or engineering of a P450 enzyme with the precise selectivity for the C-3 position of N-ethylpiperidine would be required.
While the direct hydroxylation of 1-Ethylpiperidine is noted as a potential synthetic route, smolecule.com detailed and practical protocols for achieving high regio- and stereoselectivity for the synthesis of (R)-1-Ethyl-3-piperidinol are not widely reported in scientific literature. This suggests that, despite its theoretical appeal, this pathway is currently less synthetically viable than methods that build the stereocenter in a more controlled fashion, such as the reduction of a ketone or starting from a chiral precursor.
Direct Alkylation Strategies on Piperidinol Nitrogen Atom
A highly effective and frequently employed strategy for the synthesis of (R)-1-Ethyl-3-piperidinol is the direct alkylation of the nitrogen atom of the parent heterocycle, (R)-3-piperidinol. biosynth.com This method's success is contingent on the availability of the enantiomerically pure starting material. Several synthetic routes have been developed to produce (R)-3-piperidinol and its protected derivatives from chiral pool starting materials or through asymmetric synthesis.
Once optically pure (R)-3-piperidinol is obtained, the final step is the introduction of the ethyl group onto the secondary amine. This N-alkylation is a standard and robust transformation in organic chemistry. A variety of ethylating agents can be used, typically in the presence of a base to neutralize the acid formed during the reaction. The choice of reagents and conditions can be optimized to ensure high yield and prevent over-alkylation to the quaternary ammonium salt.
Common ethylating agents and conditions include:
Ethyl Halides: Ethyl iodide or ethyl bromide are common reagents, used with bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
Diethyl Sulfate: A potent and cost-effective ethylating agent.
Reductive Amination: Reaction of (R)-3-piperidinol with acetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides a mild and efficient route to the N-ethyl product.
Modern "Green" Alkylation: Methods using less hazardous reagents like diethyl carbonate or ethyl trifluoromethanesulfonate (B1224126) have also been developed for the N-alkylation of amines. researchgate.net
Table 2: Reagents for N-Ethylation of (R)-3-Piperidinol
| Ethylating Agent | Typical Base | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Ethyl Iodide (EtI) | K₂CO₃, Et₃N | Acetonitrile, DMF | Standard, reliable method. |
| Ethyl Bromide (EtBr) | K₂CO₃, Et₃N | Acetonitrile, DMF | Less reactive but common alternative to EtI. |
| Diethyl Sulfate ((EtO)₂SO₂) | K₂CO₃, NaOH | Water, Toluene | Powerful, cost-effective industrial reagent. |
| Acetaldehyde / Reducing Agent | None (acid catalyst often used) | Dichloromethane, Methanol | Mild conditions via reductive amination. |
| Diethyl Carbonate ((EtO)₂CO) | None (high temperature) | None or high-boiling solvent | "Green" reagent, byproduct is ethanol (B145695) and CO₂. researchgate.net |
Multi-Component Reactions in Piperidine Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a powerful tool in modern synthetic chemistry. nih.govbeilstein-journals.org MCRs offer high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.org For piperidine synthesis, MCRs can construct the heterocyclic ring in a single step, incorporating desired substituents.
Several named MCRs can be adapted to produce highly substituted piperidine or dihydropyridine (B1217469) scaffolds, which can then be converted to target molecules like (R)-1-Ethyl-3-piperidinol. Examples include:
Hantzsch Dihydropyridine Synthesis: A four-component reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester. While traditionally used for dihydropyridines, modifications can lead to piperidines.
Ugi and Passerini Reactions: Isocyanide-based MCRs that are exceptionally versatile for creating complex amide structures. nih.gov These could be used to generate an acyclic precursor that undergoes a subsequent cyclization to form the piperidine ring.
Mannich-type Reactions: A three-component reaction involving an aldehyde, an amine, and a carbon acid can be designed to form the C-C and C-N bonds necessary for the piperidine core.
The primary advantage of an MCR-based approach is the rapid construction of a complex scaffold. To achieve the synthesis of an enantiomerically pure target like (R)-1-Ethyl-3-piperidinol, the MCR would need to be asymmetric. This can be accomplished by using a chiral reactant, a chiral catalyst, or a chiral auxiliary. For instance, a reaction could involve a chiral amine or a chiral Brønsted acid catalyst to induce stereoselectivity. scispace.com
While a direct, one-pot MCR for (R)-1-Ethyl-3-piperidinol is not established, this strategy is invaluable for creating functionalized piperidine intermediates. An MCR could yield a piperidone or a dihydropyridone with the N-ethyl group already in place. This intermediate could then be subjected to asymmetric reduction (as in section 2.3.1) and other functional group manipulations to arrive at the final chiral product. This approach is particularly suited for drug discovery efforts, where the generation of a diverse library of related piperidine analogs is often the goal.
Mechanistic Investigations and Theoretical Studies on R 1 Ethyl 3 Piperidinol Transformations
Reaction Pathway Elucidation in Stereoselective Syntheses
Understanding the intricate details of reaction pathways is fundamental to controlling the stereochemical outcome of syntheses targeting chiral piperidines like (R)-1-Ethyl-3-piperidinol.
Stereoisomer Interconversion Dynamics and Equilibria
The interconversion of stereoisomers is a critical factor in asymmetric synthesis. In the context of piperidine (B6355638) synthesis, studies have shown that under certain reaction conditions, initially formed kinetic products can isomerize to more thermodynamically stable isomers. For instance, in some piperidinone syntheses, an initially formed trans-isomer can convert to the more stable cis-form over time. mdpi.com This dynamic equilibrium between stereoisomers can significantly impact the final product distribution and enantiomeric purity. The study of such interconversions often involves analyzing the reaction at different time points to understand the kinetic and thermodynamic profiles of the transformation. mdpi.com
The concept of stereoisomer interconversion is a broad principle in organic chemistry, where various reactions can lead to racemization or epimerization through the inversion of labile chiral centers. nih.gov The rate of this interconversion can have significant implications, and predictive rules can sometimes be established based on the substituents at the chiral center. nih.gov
Neighboring Group Participation Mechanisms in Nucleophilic Displacements
Neighboring group participation (NGP) is a well-established mechanistic concept where a functional group within the substrate intramolecularly attacks the reaction center, influencing the reaction rate and stereochemistry. wikipedia.orglibretexts.org This phenomenon is particularly relevant in the chemistry of 3-piperidinol derivatives.
Synthetic, kinetic, and optical activity studies have demonstrated that 3-chloro-1-ethylpiperidine (B13402248) undergoes nucleophilic displacement reactions through a two-step neighboring group participation mechanism. researchgate.net The nitrogen atom acts as an internal nucleophile, displacing the chloride to form a bicyclic aziridinium (B1262131) ion intermediate. This intermediate subsequently reacts with external nucleophiles, leading to the formation of both pyrrolidine (B122466) and piperidine isomers. researchgate.net The formation of this cyclic intermediate is a hallmark of NGP and often results in retention of configuration at the reaction center due to a double inversion process. libretexts.orgdalalinstitute.comnih.gov
The efficiency and outcome of NGP are highly dependent on the structure of the substrate. For instance, in the asymmetric synthesis of certain piperidine derivatives, neighboring group participation leading to a pyrrolidino-aziridinium intermediate was crucial for the desired regioselective ring-opening. researchgate.net In cases where NGP was not operative, elimination products were observed instead. researchgate.net
| Reactant | Key Intermediate | Product Feature | Reference |
| 3-chloro-1-ethylpiperidine | Bicyclic aziridinium ion | Formation of pyrrolidine and piperidine isomers | researchgate.net |
| Protected (S)-3-hydroxyglutarimide | Pyrrolidino-aziridinium intermediate | Regioselective ring-opening | researchgate.net |
Transition State Analysis and Reaction Energetics of Piperidine Formations
Theoretical calculations, particularly density functional theory (DFT), have become indispensable tools for elucidating the mechanisms of piperidine formation. These studies provide detailed information about the structures and energies of transition states and intermediates, which helps in understanding reaction pathways and selectivity.
For example, computational studies on the enantioselective intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines identified an unexpected low-barrier SN2'-like cyclization mechanism operating through a chiral phosphate (B84403) acetal. umich.edu The calculations revealed that a highly organized, synchronous mechanism had a prohibitively high activation barrier, while the SN2'-like pathway was energetically more feasible. umich.edu The activation energy for the key transition state was computed to be 16.9 kcal/mol. umich.edu
Similarly, theoretical studies on the OH-initiated atmospheric photo-oxidation of piperidine have mapped out the potential energy surface for various reaction pathways. whiterose.ac.uk These calculations help to predict the branching ratios for different initial H-abstraction routes and the subsequent fate of the resulting radicals. whiterose.ac.uk
Catalytic Mechanism Studies in Piperidine Synthesis
Catalysis plays a pivotal role in the efficient and stereoselective synthesis of piperidines. Mechanistic studies of these catalytic processes are essential for catalyst development and optimization.
Metal-Catalyzed Hydrogenation Mechanisms for Chiral Piperidines
Asymmetric hydrogenation of pyridine (B92270) derivatives is a direct and atom-economical method for producing chiral piperidines. rsc.org Iridium, rhodium, and ruthenium complexes with chiral ligands are among the most effective catalysts for this transformation. rsc.org
One postulated mechanism for the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts involves an initial 1,4-hydride addition and tautomerization, followed by a second hydrogenation to form a tetrahydropyridine (B1245486) intermediate. The final enantioselective 1,2-hydride addition yields the chiral piperidine. thieme-connect.com A notable aspect of some of these systems is the requirement for a mixed ligand system, combining both phosphine (B1218219) and phosphoramidite (B1245037) ligands, to achieve high yields and enantioselectivities. thieme-connect.com
Rhodium-catalyzed reductive transamination of pyridinium salts offers another powerful strategy. dicp.ac.cn In this process, a chiral primary amine is introduced under reducing conditions, leading to a transamination with the pyridinium nitrogen and inducing chirality on the piperidine ring. dicp.ac.cn
| Catalyst System | Substrate | Key Mechanistic Steps | Product | Reference |
| Iridium with phosphine/phosphoramidite ligands | Pyridinium salts | 1,4-hydride addition, tautomerization, second hydrogenation, 1,2-hydride addition | Chiral piperidines | thieme-connect.com |
| Rhodium with formic acid | Pyridinium salts | Reductive transamination with a chiral primary amine | Chiral piperidines | dicp.ac.cn |
Gold(I) and Palladium Catalysis in Oxidative Amination and Cyclization Reactions
Gold and palladium catalysts have emerged as powerful tools for the synthesis of piperidines through oxidative amination and cyclization reactions of unsaturated amines. nih.gov
Gold(I) complexes can catalyze the intramolecular hydroamination of unactivated alkenes to form piperidines. organic-chemistry.org For instance, a gold(I)-catalyzed cyclization of an N-homopropargyl amide can lead to a cyclic imidate, which upon reduction and subsequent rearrangement, yields a piperidin-4-ol. nih.gov Gold(I) has also been shown to catalyze the intramolecular amination of allylic alcohols with alkylamines. researchgate.net Mechanistic studies suggest that the reaction can proceed via a net syn addition of the amine relative to the departing hydroxyl group. researchgate.net
Palladium catalysis is also widely used in piperidine synthesis. For example, a palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to 3-chloropiperidines. organic-chemistry.org The mechanism of palladium-catalyzed intramolecular hydroamination of unactivated alkenes is thought to be inhibited from β-hydride elimination by the use of a tridentate ligand, favoring the formation of the hydroamination product. organic-chemistry.org Furthermore, palladium-catalyzed oxidative amination reactions can be controlled to achieve regioselective formation of either piperidines or pyrrolidines depending on the steric hindrance of the ligand used. nih.gov
| Catalyst | Reaction Type | Substrate Example | Product | Reference |
| Gold(I) | Intramolecular hydroamination | N-homopropargyl amide | Piperidin-4-ol | nih.gov |
| Gold(I) | Intramolecular amination | Allylic alcohol | Substituted piperidine | researchgate.net |
| Palladium(II) | Enantioselective aminochlorination | Alkene | 3-Chloropiperidine | organic-chemistry.org |
| Palladium | Intramolecular hydroamination | Unactivated alkene | Piperidine | organic-chemistry.org |
| Palladium | Oxidative amination | Alkene | Piperidine or Pyrrolidine | nih.gov |
Intramolecular Rearrangements and Ring Transformations Involving Piperidine Derivatives
Intramolecular rearrangements and ring transformations of piperidine derivatives are fundamental processes in synthetic organic chemistry, allowing for the generation of diverse and complex molecular architectures. These transformations are often driven by the inherent strain of the ring system, the nature of substituents, and the participation of the nitrogen atom's lone pair.
One notable transformation involving a derivative of (R)-1-Ethyl-3-piperidinol is its conversion to (S)-3-chloro-1-ethylpiperidine. This reaction, when carried out with thionyl chloride in chloroform, proceeds with inversion of configuration at the C3 center, albeit with a small degree of racemization (4.8%) researchgate.net. The inversion of stereochemistry is indicative of a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming chloride ion attacks the carbon atom bearing the hydroxyl group from the side opposite to the leaving group.
Ring expansion reactions represent another important class of transformations for related heterocyclic systems. For instance, the thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine leads to the formation of (R)-3-chloro-1-ethylpiperidine with complete retention of configuration researchgate.netacs.org. This stereospecific outcome suggests a mechanism involving neighboring group participation by the nitrogen atom. The nitrogen lone pair can displace the chloride from the adjacent carbon, forming a strained bicyclic aziridinium ion intermediate (1-azonia-1-ethylbicyclo[3.1.0]hexane) researchgate.net. Subsequent nucleophilic attack on this intermediate can occur at either the primary or secondary carbon, leading to the ring-expanded piperidine product or the starting pyrrolidine derivative. The complete stereospecificity of this thermal rearrangement underscores the concerted nature of the bond-breaking and bond-forming steps mediated by the aziridinium ion researchgate.net.
Studies on similar systems, such as the treatment of pyrrolidinemethanol derivatives with trifluoroacetic anhydride (B1165640), have also demonstrated effective ring expansion to yield optically active 3-hydroxypiperidines in good yields and with high enantiomeric excess researchgate.net. These transformations highlight a general strategy for the synthesis of substituted piperidines from smaller ring precursors.
Furthermore, intramolecular cyclizations of substrates containing a piperidine ring can lead to the formation of bicyclic products. For example, various metal-catalyzed and radical-mediated cyclizations of functionalized piperidines have been developed to construct complex heterocyclic frameworks mdpi.com. The regioselectivity and stereoselectivity of these reactions are often governed by Baldwin's rules and the specific catalyst system employed mdpi.com.
Computational and Quantum Chemical Analyses of Piperidine Systems
Computational and quantum chemical methods are powerful tools for elucidating the structural, electronic, and energetic properties of piperidine systems. These analyses provide deep insights into conformational preferences, reaction mechanisms, and the influence of stereoelectronic effects that are often difficult to probe experimentally.
Quantum chemical calculations on piperidine derivatives, often employing methods like Density Functional Theory (DFT), allow for the determination of various properties nih.govresearchgate.net. These include the calculation of spatial, electronic, and energy characteristics to establish thermodynamic stability and reactivity nih.gov. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can predict the chemical stability and nucleophilic or electrophilic nature of the molecule nih.gov.
Conformational studies of N-substituted piperidines, such as N-methyl-3-piperidinol, have shown that multiple conformers can coexist at room temperature researchgate.net. The relative populations of these conformers are determined by their free energy, which includes contributions from both enthalpy and entropy researchgate.net. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, particularly those with axial substituents researchgate.net.
Homoanomeric Effects in Six-Membered Heterocyclic Systems
The homoanomeric effect is a stereoelectronic interaction that influences the conformational preferences of substituents on six-membered heterocyclic rings. It is an extension of the more widely known anomeric effect and involves the interaction of a lone pair on a heteroatom (like the nitrogen in piperidine) with an antibonding orbital of a bond at the β-position (a "1,4-interaction").
This effect can be described as a through-space interaction involving the delocalization of the nitrogen lone pair electrons into the σ* antibonding orbital of a C-H or C-C bond at the C4 position of the piperidine ring. The strength of this interaction is highly dependent on the geometric arrangement of the interacting orbitals.
Computational studies, particularly using Natural Bond Orbital (NBO) analysis, are instrumental in identifying and quantifying homoanomeric effects. NBO analysis allows for the examination of donor-acceptor interactions between filled orbitals (lone pairs, bonding orbitals) and empty orbitals (antibonding orbitals). The stabilization energy associated with the nN → σ*C-H interaction provides a quantitative measure of the homoanomeric effect.
In piperidine systems, the orientation of the nitrogen lone pair is crucial. The interaction is generally stronger when the lone pair is anti-periplanar to the acceptor σ* orbital. This can lead to a preference for specific chair conformations and influence the equilibrium between axial and equatorial conformers of substituents. For example, a substituent at the 4-position might favor an axial orientation to maximize a stabilizing homoanomeric interaction.
Hyperconjugation and Remote Stereoelectronic Effects in Piperidinols
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a σ-bond) into an adjacent empty or partially filled p- or π-orbital, or an antibonding σ- or π-orbital wikipedia.orgnumberanalytics.com. In piperidinol systems, hyperconjugation plays a significant role in determining conformational stability and reactivity.
A key hyperconjugative interaction in piperidines involves the donation of electron density from a C-H or C-C σ-bond into an adjacent antibonding orbital. For example, in piperidones, a significant factor influencing conformational stability is the nN → σ*C-H(eq) hyperconjugative interaction nih.govresearchgate.net. This interaction between the nitrogen lone pair and the antibonding orbital of an equatorial C-H bond on an adjacent carbon can stabilize specific conformations nih.gov.
The strength of hyperconjugative interactions can be evaluated computationally through NBO analysis, which calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction. These energies provide a quantitative measure of the stabilization afforded by electron delocalization.
Remote stereoelectronic effects are interactions that occur over longer distances within a molecule, often transmitted through the sigma-bond framework or through space. In the context of piperidinols, these effects can influence the properties of a functional group based on the orientation of distant substituents. For instance, the acidity of the hydroxyl proton or the reactivity of the hydroxyl group in (R)-1-Ethyl-3-piperidinol can be subtly modulated by the conformational preferences of the N-ethyl group, which are in turn governed by stereoelectronic interactions.
These remote effects are a consequence of the interconnected network of hyperconjugative and electrostatic interactions within the molecule. While often weaker than more direct effects, they can be significant in fine-tuning the chemical behavior of the molecule.
Applications of R 1 Ethyl 3 Piperidinol As a Versatile Chiral Building Block in Advanced Organic Synthesis
Precursor in Complex Natural Product and Alkaloid Construction
The rigid, chair-like conformation of the piperidine (B6355638) ring in (R)-1-Ethyl-3-piperidinol, combined with its defined stereocenter at the C-3 position, offers a reliable scaffold for the synthesis of complex natural products and alkaloids. Its utility lies in its ability to serve as a foundational element, guiding the stereochemical outcome of subsequent reactions.
Total Synthesis of Specific Natural Products Utilizing (R)-1-Ethyl-3-piperidinol
While direct total syntheses employing (R)-1-Ethyl-3-piperidinol as the starting material are not extensively documented in readily available literature, its structural core is central to many 3-hydroxypiperidine (B146073) alkaloids. Chiral building blocks with this core structure are instrumental in the asymmetric synthesis of various alkaloids. For instance, biocatalytic methods have been developed to produce chiral 2,6-disubstituted 3-piperidinols, which have been successfully utilized in the synthesis of alkaloids such as (–)-iso-6-cassine, clavepictines A and B, and (–)-lepadin B nih.gov. These syntheses underscore the importance of the chiral 3-hydroxypiperidine framework, a core feature of (R)-1-Ethyl-3-piperidinol.
The general synthetic strategy often involves the use of a protected form, such as (R)-1-Boc-3-hydroxypiperidine, which allows for a wider range of chemical transformations before the introduction of the N-ethyl group. This approach provides the necessary control to build complex molecular architectures with high stereoselectivity.
| Natural Product Class | Key Synthetic Strategy | Relevance of Chiral 3-Hydroxypiperidine Core |
| Piperidine Alkaloids | Asymmetric synthesis from chiral precursors | Provides the foundational stereocenter for the target molecule |
| Indolizidine Alkaloids | Multi-step synthesis involving cyclization reactions | The chiral piperidine ring is a key component of the final structure |
| Quinolizidine Alkaloids | Convergent synthesis strategies | The stereochemistry of the piperidine precursor dictates the overall stereochemistry |
Access to Diverse Bioactive Scaffolds and Analogs
The (R)-1-Ethyl-3-piperidinol scaffold is a gateway to a multitude of bioactive molecules. Its functional groups—a secondary amine and a hydroxyl group—allow for diverse chemical modifications, leading to the generation of extensive compound libraries for biological screening. The chiral nature of the molecule is critical, as different enantiomers can exhibit distinct biological activities.
This building block is particularly valuable in the synthesis of compounds targeting neurological disorders. The piperidine moiety is a common feature in molecules that interact with the central nervous system. For example, chiral (S)-3-Hydroxypiperidine hydrochloride is a key intermediate in the development of potential therapeutic agents for conditions like depression and anxiety chemimpex.com. By extension, the (R)-enantiomer, (R)-1-Ethyl-3-piperidinol, provides access to a complementary set of stereoisomers for exploring structure-activity relationships.
Intermediate in Medicinal Chemistry Research
In medicinal chemistry, the goal is to design and synthesize molecules with specific therapeutic effects. (R)-1-Ethyl-3-piperidinol serves as a valuable starting point for creating novel drug candidates due to its drug-like properties and versatile chemical handles.
Derivatization for Structure-Activity Relationship (SAR) Studies of Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. (R)-1-Ethyl-3-piperidinol is an ideal scaffold for such studies. The hydroxyl group can be readily converted into ethers, esters, or other functional groups, while the nitrogen atom can be further alkylated or acylated.
These modifications allow chemists to systematically probe the interactions between the molecule and its biological target. For instance, in the development of analgesics and antidepressants, derivatives of 1-Ethyl-3-hydroxypiperidine are synthesized to enhance efficacy and safety profiles chemimpex.com. By preparing a series of analogs based on the (R)-1-Ethyl-3-piperidinol core and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of more potent and selective drug candidates.
| Derivative Type | Potential Modification Site | Impact on Properties |
| Ethers | 3-hydroxyl group | Modulates polarity and hydrogen bonding capacity |
| Esters | 3-hydroxyl group | Can act as prodrugs, improving bioavailability |
| Quaternary Ammonium (B1175870) Salts | 1-nitrogen atom | Alters solubility and interaction with receptors |
| Amides | 1-nitrogen atom | Introduces different substituents for SAR exploration |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with a specific protein or pathway, allowing researchers to investigate its function. The development of high-quality chemical probes requires a scaffold that can be precisely modified to optimize potency and selectivity.
While specific examples of (R)-1-Ethyl-3-piperidinol being used as a chemical probe are not prominent in the literature, its structural features make it a suitable candidate for such applications. Its ability to be derivatized allows for the attachment of reporter tags, such as fluorescent dyes or biotin, which are necessary for visualizing and tracking the probe's interaction with its target in a biological system.
Contributions to Material Science Research and Development
The applications of chiral molecules are not limited to the life sciences. In material science, the incorporation of chiral units into polymers and other materials can lead to unique properties and functionalities. While the use of (R)-1-Ethyl-3-piperidinol in this field is still an emerging area of research, it holds potential for the development of advanced materials.
For instance, its ability to participate in various chemical reactions, such as alkylation and acylation, opens up possibilities for its use as a building block in the production of specialty chemicals and polymers chemimpex.com. The chirality of the molecule could be exploited to create polymers with specific secondary structures, such as helices, which could have applications in areas like chiral separations or catalysis. Further research is needed to fully explore the potential contributions of (R)-1-Ethyl-3-piperidinol to the development of novel materials.
Synthesis of Specialty Chemicals Incorporating Piperidinol Moieties
The piperidine ring is a prevalent structural motif in a vast array of bioactive compounds and specialty chemicals. The enantiomerically pure form of piperidinol derivatives, such as (R)-1-ethyl-3-piperidinol, serves as a critical starting material or intermediate in the synthesis of complex chiral molecules. The strategic incorporation of the piperidinol moiety can significantly influence the biological activity and physicochemical properties of the target compounds.
Research in this area has demonstrated the utility of chiral piperidinol derivatives in the synthesis of novel heterocyclic compounds. For instance, chiral 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized, which are analogs of serotonin (B10506). nih.gov In such syntheses, the chiral piperidine unit is a key determinant of the final product's stereochemistry, which is often directly linked to its therapeutic efficacy. The synthesis of these complex molecules typically involves multi-step reaction sequences where the piperidinol derivative is introduced to impart the desired chirality.
Below is a table summarizing representative specialty chemicals synthesized using chiral piperidinol building blocks:
| Compound | Description | Synthetic Approach | Key Findings |
| (R)-3-(piperidin-3-yl)-1H-indole derivatives | Serotonin analogs with potential neuropharmacological activity. | N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral auxiliary, followed by separation and further chemical transformations. nih.gov | The absolute configuration of the piperidine ring was crucial for the biological activity of the final compounds. nih.gov |
| Chiral 1,3-diols | Valuable intermediates in the pharmaceutical and cosmetic industries. | Asymmetric aldol (B89426) reaction followed by asymmetric reduction, utilizing chiral organocatalysts. nih.gov | High enantiomeric purity (>99% ee) of the final diol products was achieved. nih.gov |
Development of Advanced Polymer Structures with Tailored Properties
The incorporation of chiral monomers, such as derivatives of (R)-1-ethyl-3-piperidinol, into polymer chains can lead to the development of advanced materials with unique and tailored properties. These properties can include thermal stability, specific optical activity, and selective recognition capabilities, making them suitable for a range of specialized applications.
The polymerization of monomers derived from piperidinol structures has been explored to create novel polymers. For example, the radical polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate, a monomer synthesized from a piperidine derivative, has been studied. researchcommons.org The polymerization conditions, such as the choice of solvent and initiator, can influence the polymer's molecular weight and polydispersity, thereby affecting its macroscopic properties.
The following table details research findings on the polymerization of a piperidinol-derived monomer:
| Monomer | Polymerization Method | Initiator | Solvent | Polymer Yield (%) |
| 1-chlorine-3-piperidine-2-propylmethacrylate | Radical Polymerization | AIBN (Azobisisobutyronitrile) | Dioxane | 5-15 researchcommons.org |
These studies indicate the potential for creating polymers with a chiral piperidinol side chain, which could be further investigated for applications in chiral chromatography, asymmetric catalysis, and smart materials.
Role in Analytical Chemistry Method Development
The precise determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry. Chiral molecules, including (R)-1-ethyl-3-piperidinol and its derivatives, play a significant role in the development and validation of analytical methods designed for this purpose.
Utilization as a Reference Standard in Quantitative Analyses
Enantiomerically pure compounds like (R)-1-ethyl-3-piperidinol are essential as reference standards in various analytical techniques, most notably in chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These standards are used to calibrate instruments, validate analytical methods, and accurately quantify the enantiomeric excess (ee) of a chiral substance.
The development of chiral HPLC methods often involves the use of chiral stationary phases that can differentiate between enantiomers. A well-characterized chiral standard is necessary to determine the retention times of each enantiomer and to ensure the method's accuracy, precision, and linearity. For instance, a chiral HPLC method was developed for the estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride, which involved pre-column derivatization to introduce a chromophore. researchgate.net In such cases, the pure enantiomers are required to establish the method's specificity and sensitivity.
The table below summarizes the chromatographic conditions for the analysis of a chiral piperidine derivative, highlighting the role of a chiral standard:
| Analytical Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application |
| Chiral HPLC | Chiralpak AD-H | 0.1% diethyl amine in ethanol (B145695) | 0.5 | UV at 228 nm | Estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride. researchgate.net |
| Chiral HPLC | Chiralpak-IC3 (250 × 4.6 mm, 3µm) | Isocratic Normal Phase | - | - | Quantifying (R)-isomer impurities in (S)-1-Boc-3-hydroxypiperidine. researchgate.net |
The availability of highly pure (R)-1-ethyl-3-piperidinol as a reference standard is crucial for quality control in the synthesis of chiral molecules and for regulatory compliance in various industries.
Research on Biological Activity and Receptor Interactions of 1 Ethyl 3 Piperidinol Non Clinical Focus
In Vitro Studies of Receptor Binding Modulation
Preliminary research suggests that 1-Ethyl-3-piperidinol may modulate the activity of key neurotransmitter systems, including the serotonin (B10506) and dopamine (B1211576) pathways. These interactions are fundamental to its potential pharmacological profile.
While specific binding affinity data (Ki values) for (R)-1-Ethyl-3-piperidinol at various serotonin (5-HT) receptor subtypes are not extensively detailed in publicly available literature, the broader class of piperidine (B6355638) derivatives has been widely studied for its interaction with the serotonergic system. Research on related arylpiperazine derivatives has shown that modifications to the piperidine core can significantly influence affinity for 5-HT receptor subtypes such as 5-HT1A and 5-HT2A. The structural features of (R)-1-Ethyl-3-piperidinol suggest the potential for interaction with these receptors, a hypothesis that warrants further quantitative binding assays to be confirmed.
Similar to the serotonin pathway, the interaction of (R)-1-Ethyl-3-piperidinol with dopamine receptors is an area of active interest. The N-alkyl-3-hydroxypiperidine moiety is a key structural element in a number of compounds that have been evaluated for their activity at central dopamine receptors. For instance, analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been studied to understand their interactions with both presynaptic and postsynaptic dopamine receptors. Although direct binding data for (R)-1-Ethyl-3-piperidinol is scarce, the established structure-activity relationships within this chemical class suggest that it may exhibit affinity for D2-like dopamine receptors. Further radioligand binding assays are necessary to quantify this potential interaction.
Enzyme Inhibition Research
Investigations into the enzyme inhibitory activity of 1-Ethyl-3-piperidinol have been suggested, particularly in the context of enzymes involved in metabolic pathways. However, specific in vitro studies detailing the inhibitory concentrations (IC50 values) of (R)-1-Ethyl-3-piperidinol against specific enzymes, such as acetylcholinesterase or others, are not readily found in the current body of scientific literature. The bifunctional nature of the molecule, containing both a secondary amine and a hydroxyl group, allows for a variety of chemical interactions that could potentially lead to enzyme inhibition.
Investigation into Potential Neuroprotective Properties
Some preliminary studies have suggested that 1-Ethyl-3-piperidinol may possess neuroprotective effects. The piperidine scaffold is a core component of many compounds investigated for their potential in treating neurodegenerative diseases. The mechanism of such neuroprotection, if present, is yet to be elucidated but could involve modulation of neurotransmitter pathways or other cellular protective mechanisms. Rigorous in vitro assays are required to validate and quantify these potential neuroprotective properties.
Advanced Analytical Characterization Methodologies for R 1 Ethyl 3 Piperidinol
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic analysis is fundamental to verifying the molecular structure of (R)-1-Ethyl-3-piperidinol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (R)-1-Ethyl-3-piperidinol in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides definitive structural information through characteristic chemical shifts and coupling patterns. The ethyl group attached to the nitrogen atom is readily identified by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The protons on the piperidine (B6355638) ring produce more complex multiplets, while the proton on the hydroxyl-bearing carbon (CH-OH) and the hydroxyl proton itself also show distinct signals.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in (R)-1-Ethyl-3-piperidinol gives rise to a separate signal. The chemical shifts are influenced by the atom's local electronic environment, clearly distinguishing the carbons of the ethyl group, the various carbons of the piperidine ring, and the carbon atom bonded to the hydroxyl group. The carbon attached to the electron-withdrawing hydroxyl group is significantly deshielded and appears at a higher chemical shift (downfield).
| Spectrum | Assignment | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H NMR | Ethyl -CH₃ | ~1.05 (triplet) |
| Ethyl -CH₂- | Multiplet | |
| Piperidine ring protons | ~1.6 - 2.0 (complex multiplets) | |
| CH-OH | Multiplet | |
| ¹³C NMR | Ethyl -CH₃ | ~12.0 |
| Piperidine ring -CH₂- | ~25.0 | |
| Nitrogen-adjacent carbons (-NCH₂-) | ~47.9 and ~55.0 | |
| Hydroxyl-bearing carbon (C-OH) | ~65.0 - 68.5 |
HRMS is employed to determine the precise molecular weight and elemental composition of (R)-1-Ethyl-3-piperidinol. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula, C₇H₁₅NO.
Electron ionization mass spectrometry reveals characteristic fragmentation patterns that further corroborate the compound's structure. The molecular ion peak is observed at an m/z of 129, corresponding to the molecular weight of the compound. Key fragmentation pathways often involve alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical (leading to a fragment at m/z 100) or a methyl radical (m/z 114).
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Theoretical Exact Mass | 129.1154 g/mol |
| Molecular Ion Peak [M]⁺ (m/z) | 129 |
| Key Fragment Ion (m/z) | 100 (Loss of ethyl radical) |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. (R)-1-Ethyl-3-piperidinol, being a saturated heterocyclic amine and alcohol, lacks a significant chromophore—an unsaturated system of atoms responsible for strong UV absorption. Consequently, it does not exhibit strong or characteristic absorbance in the standard 200–800 nm range.
While direct UV-Vis analysis is not a primary method for structural elucidation of this compound, it is relevant in the context of chromatographic detection. For techniques like HPLC that often rely on UV detectors, pre-column derivatization may be employed. This process involves reacting the analyte with a UV-active reagent to introduce a chromophore, allowing for sensitive detection at a specific wavelength.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating (R)-1-Ethyl-3-piperidinol from any impurities and, crucially, from its corresponding (S)-enantiomer to determine its enantiomeric excess (e.e.).
Gas chromatography is a powerful technique for separating volatile compounds. For the analysis of chiral molecules like (R)-1-Ethyl-3-piperidinol, chiral GC is the method of choice. This technique utilizes a capillary column containing a chiral stationary phase (CSP).
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and, thus, separation of the (R) and (S) enantiomers. Modified cyclodextrins are commonly used as CSPs for this purpose. The high efficiency of capillary GC columns allows for excellent resolution of the enantiomers, enabling accurate determination of the enantiomeric ratio.
High-Performance Liquid Chromatography is the most widely employed method for determining the enantiomeric purity of 1-ethyl-3-piperidinol and similar chiral compounds. The analysis is performed using a chiral stationary phase that can differentiate between the two enantiomers.
The separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for resolving a wide range of chiral compounds, including piperidine derivatives.
Given that (R)-1-Ethyl-3-piperidinol lacks a strong native chromophore, a UV detector may be used following a pre-column derivatization step. A common approach is to react the amine or alcohol functionality with a reagent like para-toluenesulfonyl chloride, which introduces a strongly UV-absorbing group into the molecule, thereby enhancing detection sensitivity. The method is validated to be precise, accurate, and robust for quantifying the trace amounts of the unwanted enantiomer.
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, polysaccharide-based) |
| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a basic additive like diethylamine (B46881) (DEA). |
| Detection | UV detector, often set at a specific wavelength (e.g., 228 nm) after pre-column derivatization. |
| Purpose | Separation of (R) and (S) enantiomers for the determination of enantiomeric excess. |
Polarimetry for Optical Activity Assessment and Stereochemical Purity
Polarimetry is a crucial analytical technique for the characterization of chiral molecules such as (R)-1-Ethyl-3-piperidinol. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The ability to rotate light is known as optical activity, a defining characteristic of enantiomers.
The specific rotation, denoted as [α], is a fundamental physical property of a chiral compound and is determined by the substance, solvent, concentration, temperature, and the wavelength of the light used. For (R)-1-Ethyl-3-piperidinol and its mirror image, (S)-1-Ethyl-3-piperidinol, the enantiomeric relationship dictates that they will rotate plane-polarized light to an equal degree but in opposite directions. One enantiomer is dextrorotatory (rotates light clockwise, +), while the other is levorotatory (rotates light counter-clockwise, -).
The measurement of optical rotation is essential for assessing the stereochemical purity, or enantiomeric excess (ee), of a sample. A pure sample of (R)-1-Ethyl-3-piperidinol will exhibit a specific rotation value, while a racemic mixture (an equal mixture of both R and S enantiomers) will show no optical rotation. The degree of rotation is directly proportional to the concentration of the enantiomer in the sample, allowing for the quantification of its purity.
Table 1: Polarimetry Data for a Related Chiral Piperidine Compound
| Parameter | Value | Conditions |
|---|---|---|
| Compound | (R)-(-)-1-Benzyl-3-hydroxypiperidine | N/A |
Note: This data is for a related compound and serves as an example of typical polarimetry measurements.
Crystallographic Studies for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides detailed information about the arrangement of atoms within the crystal lattice.
For a chiral molecule like (R)-1-Ethyl-3-piperidinol, single-crystal X-ray diffraction can unambiguously establish the spatial arrangement of the ethyl and hydroxyl groups around the chiral carbon atom in the piperidine ring. This non-empirical method provides a definitive assignment of the R or S configuration.
Although no specific crystallographic studies for (R)-1-Ethyl-3-piperidinol were identified in the search results, the methodology is well-documented for a wide range of chiral piperidine derivatives. The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer, and the diffraction data is collected. The structure is then solved and refined to produce a precise model of the molecule.
The resulting crystallographic data includes unit cell dimensions (the size and shape of the basic repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal). For chiral compounds, crystallization in a chiral space group is common.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a substituted piperidine derivative is presented below.
Table 2: Example Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
|---|---|
| Compound Name | (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.766 |
| b (Å) | 13.701 |
| c (Å) | 16.101 |
| α (°) | 92.646 |
| β (°) | 101.004 |
Source: Data from a study on a complex piperidine derivative, presented for illustrative purposes.
This information allows for the complete determination of the molecular structure, providing unequivocal proof of the absolute configuration of the chiral centers within the molecule.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the stereochemical purity of (R)-1-Ethyl-3-piperidinol in synthetic samples?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to resolve enantiomers, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry via coupling constants and nuclear Overhauser effect (NOE) correlations. Mass spectrometry (GC-MS or LC-MS) can validate molecular weight and purity (≥95%) . For quantification, integrate peak areas in chromatograms and compare against certified reference standards.
Q. How should researchers design experiments to assess the acute toxicity of (R)-1-Ethyl-3-piperidinol in vitro?
- Methodological Answer : Follow a tiered approach:
Dose-Response Analysis : Use cell viability assays (e.g., MTT, ATP luminescence) across a concentration range (e.g., 0.1–100 µM) in relevant cell lines (e.g., HepG2 for hepatic toxicity).
Mechanistic Probes : Include ROS detection kits and apoptosis markers (e.g., caspase-3/7 activity).
Controls : Use solvent-only controls and reference toxicants (e.g., cisplatin).
Reference safety protocols for handling corrosive/toxic substances (e.g., PPE, fume hoods) .
Q. What are the critical parameters for optimizing the synthesis of (R)-1-Ethyl-3-piperidinol to minimize racemization?
- Methodological Answer :
- Reaction Conditions : Use low temperatures (0–4°C) and non-polar solvents (e.g., dichloromethane) to suppress base-catalyzed racemization.
- Catalyst Selection : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps .
Advanced Research Questions
Q. How can contradictory findings about (R)-1-Ethyl-3-piperidinol's association with lipid-regulated pathways in firsthand vs. secondhand exposure studies be resolved?
- Methodological Answer :
- Data Reanalysis : Apply multivariate statistical methods (e.g., PCA or PLS-DA) to cluster VOC emissions and metabolic features, as done in vaping studies .
- Experimental Replication : Conduct controlled exposure experiments in animal models, varying puff volumes/durations to isolate dose-dependent effects.
- Pathway Enrichment : Use tools like KEGG or MetaboAnalyst to contextualize lipid pathways (e.g., sphingolipid metabolism) and identify confounding variables (e.g., coexposure to formaldehyde) .
Q. What experimental designs are optimal for quantifying the dose-dependent effects of (R)-1-Ethyl-3-piperidinol on glycoprotein biosynthesis?
- Methodological Answer :
- In Vitro Systems : Use lectin-based assays (e.g., ConA-FITC) in HEK293 cells transfected with glycosylation enzymes.
- Isotopic Labeling : Incorporate ¹³C-glucosamine to track glycan incorporation via LC-MS/MS.
- Dose Gradients : Test subthreshold to suprathreshold concentrations (0.1–50 µM) with time-course analyses to capture dynamic effects .
Q. How can researchers address the lack of ecological toxicity data for (R)-1-Ethyl-3-piperidinol in environmental risk assessments?
- Methodological Answer :
- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to graded concentrations (0.01–10 mg/L) and measure LC50/EC50 values.
- Bioaccumulation Analysis : Use radiolabeled ¹⁴C-(R)-1-Ethyl-3-piperidinol to track uptake in fish models (e.g., zebrafish).
- QSAR Modeling : Predict toxicity endpoints (e.g., log Kow) using computational tools like EPI Suite, validated with empirical data .
Methodological Frameworks
- PICO Framework : For hypothesis-driven studies (e.g., "In in vitro models [P], does exposure to (R)-1-Ethyl-3-piperidinol [I] compared to controls [C] alter lipid-regulated pathway activity [O]?") .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible analytical instruments), Novel (e.g., unexplored metabolic interactions), and Relevant (e.g., public health implications of vaping emissions) .
Data Contradiction Analysis
- Root-Cause Identification : Compare cluster associations (e.g., why 1-Ethyl-3-piperidinol groups with decanal in Cluster 6 ) across studies using heatmaps and network analysis.
- Iterative Refinement : Re-examine raw data (e.g., GC-MS chromatograms) for technical artifacts (e.g., column bleed) that may skew VOC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
